Ultra-High A2AAR Affinity of Optimized 2-Hydrazino Adenosine Derivatives vs. Adenosine and 2-Chloroadenosine
Optimized hydrazone derivatives of 2-Hydrazino Adenosine demonstrate a 10- to 1,000-fold improvement in A2AAR binding affinity (Ki) compared to endogenous adenosine and the prototypical metabolically stable analog 2-chloroadenosine. This establishes the scaffold as a premier starting point for high-potency A2AAR ligand development [1].
| Evidence Dimension | A2A Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.8 nM (Compound 23) [1]; Ki = 12.0 nM (Compound 13) [2] |
| Comparator Or Baseline | Adenosine (Ki ≈ 20 nM) ; 2-Chloroadenosine (Ki = 80 nM) |
| Quantified Difference | 1.8 nM vs 20 nM (≈11-fold more potent than adenosine); 1.8 nM vs 80 nM (≈44-fold more potent than 2-chloroadenosine) |
| Conditions | Radioligand binding assay using [3H]ZM241385 on human recombinant A2AAR expressed in HEK293 cells [1] or rat striatal A2AAR [2]. |
Why This Matters
For drug discovery programs targeting A2AAR (e.g., Parkinson's disease, immunotherapy, or cardiovascular imaging), this magnitude of potency difference directly translates to lower required dosing, higher signal-to-noise in assays, and a superior template for lead optimization.
- [1] Zhang M, et al. Design, synthesis and biological evaluation of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands. Eur J Med Chem. 2019 Oct 1;179:310-324. View Source
- [2] El-Tayeb A, et al. Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A(2A) adenosine receptor ligands. Bioorg Med Chem. 2013 Jan 15;21(2):436-47. View Source
